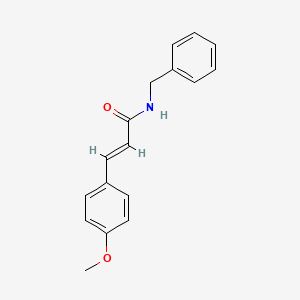

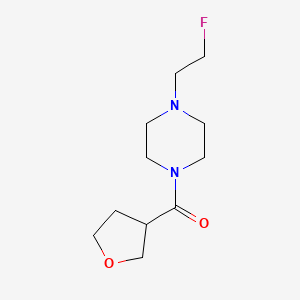

Ethyl 4-(morpholine-4-sulfonamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine is a six-membered ring with four carbon atoms and one each of nitrogen and oxygen . The sulfonamide group typically consists of a sulfur atom, two oxygen atoms, and a nitrogen atom, connected to an organic moiety .Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrases

A study by Supuran et al. (2013) presents the synthesis and assessment of aromatic sulfonamides, including compounds structurally related to Ethyl 4-(morpholine-4-sulfonamido)benzoate, as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds demonstrated nanomolar inhibitory concentration (IC50) values against four CA isoenzymes, highlighting their potential in medical chemistry for developing treatments targeting diseases where CA activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Toxicity of Morpholinium Ionic Liquids

Pernak et al. (2011) explored the synthesis of morpholinium ionic liquids, emphasizing their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. Although not directly mentioning Ethyl 4-(morpholine-4-sulfonamido)benzoate, this research provides insights into the broader applications and safety considerations of morpholine derivatives in green chemistry (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Antimicrobial Activity

A study by Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound related to Ethyl 4-(morpholine-4-sulfonamido)benzoate, against standard and multi-resistant bacterial and fungal strains. This research underscores the potential of sulfonamide derivatives in combating microbial resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).

Application in Glaucoma Treatment

F. Mincione et al. (2005) developed thioureido-substituted sulfonamides by reacting certain sulfonamide compounds with amines, demonstrating their effectiveness in inhibiting carbonic anhydrase isozymes and reducing elevated intraocular pressure in a rabbit model of glaucoma. This highlights the therapeutic applications of sulfonamide derivatives, including Ethyl 4-(morpholine-4-sulfonamido)benzoate, in ophthalmology (Mincione, Starnotti, Masini, Bacciottini, Scrivanti, Casini, Vullo, Scozzafava, & Supuran, 2005).

Propiedades

IUPAC Name |

ethyl 4-(morpholin-4-ylsulfonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-2-20-13(16)11-3-5-12(6-4-11)14-21(17,18)15-7-9-19-10-8-15/h3-6,14H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJBKDGQCZIBKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(morpholine-4-sulfonamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2687454.png)

![Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2687456.png)

![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2687460.png)

![(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2687461.png)

![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)

![[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2687465.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2687466.png)

![N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687467.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride](/img/structure/B2687470.png)